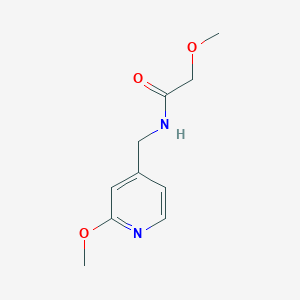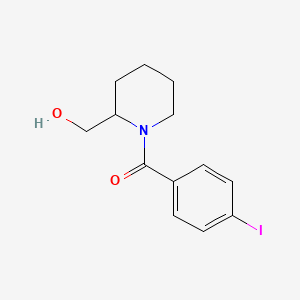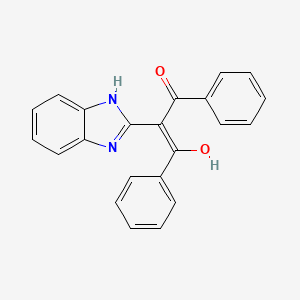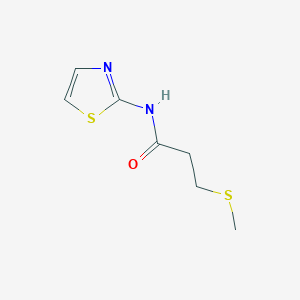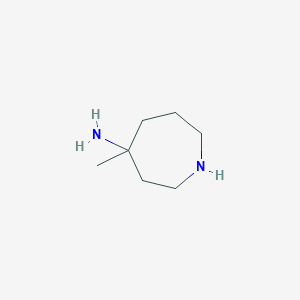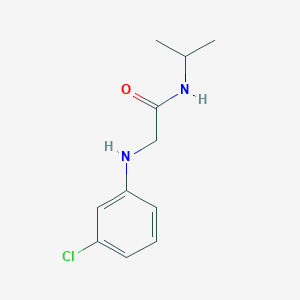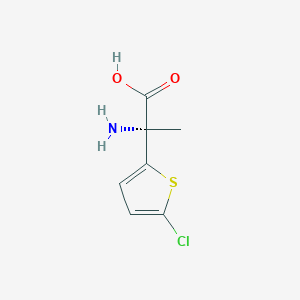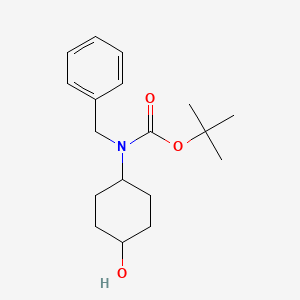![molecular formula C27H29NO B14912919 2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes both isobutylphenyl and phenylvinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Isobutylphenylpropanamide: This intermediate is synthesized by reacting 4-isobutylbenzaldehyde with propanamide under acidic or basic conditions.
Vinylation: The next step involves the introduction of the phenylvinyl group. This can be achieved through a Heck reaction, where 4-isobutylphenylpropanamide is reacted with a phenylvinyl halide in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the intermediate with 4-(2-phenylvinyl)phenylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate inflammation and pain, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties.
N-(4-Isobutylphenyl)propanamide: Shares structural similarities but lacks the phenylvinyl group.
Uniqueness
2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide is unique due to the presence of both isobutylphenyl and phenylvinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H29NO |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
InChI |
InChI=1S/C27H29NO/c1-20(2)19-24-11-15-25(16-12-24)21(3)27(29)28-26-17-13-23(14-18-26)10-9-22-7-5-4-6-8-22/h4-18,20-21H,19H2,1-3H3,(H,28,29)/b10-9+ |
InChI Key |
NUCGVOIKWCUYDL-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


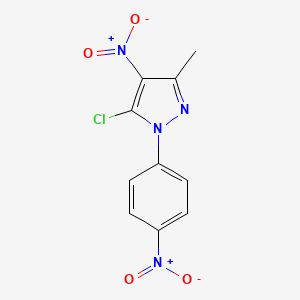

![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)
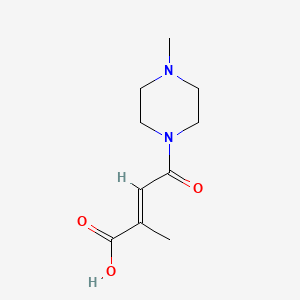
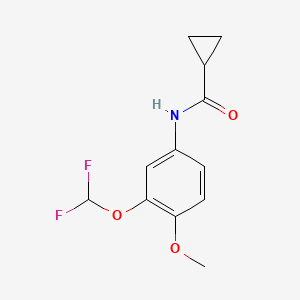
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)
